molecular formula C12H15ClO2 B8000675 4-iso-Pentoxybenzoyl chloride

4-iso-Pentoxybenzoyl chloride

Cat. No.: B8000675
M. Wt: 226.70 g/mol
InChI Key: WHRQHJJRQSSTQR-UHFFFAOYSA-N
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Description

Significance within Organic Synthesis and Chemical Building Blocks

4-iso-Pentoxybenzoyl chloride, also known as 4-(3-methylbutoxy)benzoyl chloride, is a significant compound in the field of organic synthesis. As an acyl chloride, it serves as a versatile chemical building block, primarily used to introduce the 4-iso-pentoxybenzoyl group into various molecules. numberanalytics.com This process is fundamental in the synthesis of a range of complex organic compounds. numberanalytics.com The reactivity of the acyl chloride group makes it an ideal intermediate for forming new carbon-oxygen and carbon-nitrogen bonds. numberanalytics.com Its utility is particularly noted in the preparation of esters and amides. iitk.ac.inwikipedia.org The incorporation of the iso-pentoxy group can influence the physical properties of the final product, such as solubility and liquid crystalline behavior.

Overview of Acyl Chlorides in Advanced Synthetic Methodologies

Acyl chlorides (R-COCl) are a class of highly reactive organic compounds characterized by a carbonyl group bonded to a chlorine atom. wikipedia.org This high reactivity, stemming from the electron-withdrawing nature of the chlorine atom that renders the carbonyl carbon highly electrophilic, makes them pivotal intermediates in numerous synthetic methodologies. numberanalytics.com They are more reactive than other carboxylic acid derivatives like anhydrides, esters, or amides. wikipedia.org

In advanced synthetic strategies, acyl chlorides are widely employed in reactions such as:

  • Acylation Reactions: They are excellent acylating agents, reacting with nucleophiles like alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. iitk.ac.in This is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com
  • Friedel-Crafts Acylation: This reaction allows for the introduction of an acyl group onto an aromatic ring, a key step in the synthesis of various aromatic ketones. iitk.ac.in
  • Synthesis of other Carboxylic Acid Derivatives: Acyl chlorides can be readily converted into other acid derivatives. For example, they react with carboxylate salts to form acid anhydrides. wikipedia.org
  • Reductions: They can be reduced to form aldehydes or primary alcohols, depending on the reducing agent used. mdpi.com
  • The synthesis of acyl chlorides is typically achieved by reacting a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. iitk.ac.inwikipedia.org The choice of reagent often depends on the scale of the reaction and the sensitivity of the starting material. wikipedia.org

    Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    4-(3-methylbutoxy)benzoyl chloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H15ClO2/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WHRQHJJRQSSTQR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CCOC1=CC=C(C=C1)C(=O)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H15ClO2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    226.70 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthetic Strategies and Methodologies for 4 Iso Pentoxybenzoyl Chloride

    Established Synthetic Pathways and Precursor Chemistry

    The primary and most well-established method for synthesizing 4-iso-pentoxybenzoyl chloride begins with the corresponding carboxylic acid, 4-iso-pentoxybenzoic acid. This transformation is a fundamental reaction in organic chemistry, where the hydroxyl (-OH) group of the carboxylic acid is substituted with a chlorine atom (-Cl) to form the highly reactive acyl chloride. acs.org The reactivity of the resulting acyl chloride makes it a valuable intermediate in the synthesis of numerous other compounds, including esters and amides. acs.orgresearchgate.net

    The conversion of the carboxylic acid to the acyl chloride is typically achieved by treating 4-iso-pentoxybenzoic acid with a chlorinating agent. acs.org Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). acs.orgchemguide.co.uk Among these, thionyl chloride is frequently favored due to its efficiency and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous. chemguide.co.uk

    The general reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the chlorinating agent. acs.org For instance, with thionyl chloride, this initial step forms an unstable intermediate which then collapses, eliminating a chloride ion and forming a protonated chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride, along with the liberation of SO₂ and HCl gases. acs.org

    The precursor, 4-iso-pentoxybenzoic acid, can be synthesized through various routes. One common method is the Williamson ether synthesis, where 4-hydroxybenzoic acid is deprotonated with a suitable base to form a phenoxide, which then undergoes nucleophilic substitution with an iso-pentyl halide.

    Table 1: Common Chlorinating Agents for the Synthesis of this compound

    Chlorinating AgentFormulaByproductsPhase at Room Temp.Key Advantages
    Thionyl ChlorideSOCl₂SO₂, HClLiquidGaseous byproducts are easily removed. chemguide.co.uk
    Phosphorus PentachloridePCl₅POCl₃, HClSolidEffective for a wide range of carboxylic acids. chemguide.co.uk
    Phosphorus TrichloridePCl₃H₃PO₃LiquidMilder reaction conditions compared to PCl₅. chemguide.co.uk
    Oxalyl Chloride(COCl)₂CO, CO₂, HClLiquidCan be used under mild conditions with a catalyst. researchgate.net

    Innovations in Reaction Conditions and Catalytic Approaches for Preparation

    Recent advancements in the synthesis of acyl chlorides, including this compound, have focused on improving reaction conditions and developing novel catalytic systems. These innovations aim to enhance efficiency, selectivity, and safety while reducing the environmental impact of the synthetic process.

    One area of innovation involves the use of catalysts to accelerate the conversion of carboxylic acids to acyl chlorides under milder conditions. For example, the use of a catalytic amount of pyridine (B92270) or N,N-dimethylformamide (DMF) with thionyl chloride is a well-known technique that can significantly increase the reaction rate. researchgate.netpjoes.com More recent research has explored the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. This method proceeds through an aromatic cation-activated nucleophilic acyl substitution, allowing for the rapid generation of acid chlorides under mild conditions. researchgate.netorganic-chemistry.org

    Visible-light photocatalysis has also emerged as a modern method for synthesizing acyl chlorides from aldehydes. organic-chemistry.org While this approach starts from a different precursor, it represents a significant shift towards more sustainable and energy-efficient synthetic routes.

    Table 2: Innovative Approaches for Acyl Chloride Synthesis

    MethodKey FeaturesPrecursorPotential Advantages
    Catalysis with 3,3-DichlorocyclopropenesAromatic cation activation, mild conditions. researchgate.netorganic-chemistry.orgCarboxylic AcidRapid reaction rates, suitable for acid-sensitive substrates. organic-chemistry.org
    Visible-Light PhotocatalysisUses light energy to drive the reaction. organic-chemistry.orgAldehydeEnergy-efficient, potentially greener pathway. organic-chemistry.org
    tert-Butyl Ester CleavageReaction with SOCl₂ at room temperature. organic-chemistry.orgtert-Butyl EsterHigh unpurified yields, specific to tert-butyl esters. organic-chemistry.org
    Patented Industrial MethodShort reaction time, high yield. google.comBenzyl Alcohol DerivativeScalable, simple, and safe for industrial application. google.com

    Exploration of Green Chemistry Principles in Synthesis Optimization

    The principles of green chemistry are increasingly being applied to the synthesis of this compound and other acyl chlorides to minimize environmental impact and enhance safety. tandfonline.comresearchgate.net This involves developing more sustainable methods, using less toxic reagents, and reducing waste. acs.org

    A major focus of green chemistry in this context is the replacement of hazardous chlorinating agents like thionyl chloride and phosphorus chlorides with more environmentally benign alternatives. While direct replacements for the synthesis from carboxylic acids are still under development, alternative synthetic strategies that align with green principles are being explored.

    One such strategy is the use of catalytic systems that allow for high atom economy. For instance, methods that utilize catalytic amounts of reagents instead of stoichiometric quantities reduce waste generation. The development of metal-free catalytic systems is also a significant step towards greener synthesis, as it avoids the use of potentially toxic and expensive heavy metals. tandfonline.comresearchgate.net

    The use of greener solvents is another key aspect. Research into performing reactions in safer solvents or even in water under near-neutral conditions is ongoing. researchgate.net For example, the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst and solvent has been described for the synthesis of N-benzoyl derivatives, showcasing a move towards more sustainable reaction media. ijirset.com

    Furthermore, processes that are easily scalable and have simple product isolation procedures, such as filtration or precipitation, are considered more eco-friendly as they reduce energy consumption and the need for extensive purification steps. tandfonline.comresearchgate.net The use of carbon dioxide as a temporary, traceless protecting group in reactions involving acyl chlorides has also been reported as a green and atom-economical method. rsc.org

    Table 3: Application of Green Chemistry Principles in Acyl Chloride Related Syntheses

    Green Chemistry PrincipleApplication in SynthesisExample
    Atom Economy Using catalytic methods to minimize waste.Catalytic use of 3,3-dichlorocyclopropenes instead of stoichiometric reagents. organic-chemistry.org
    Safer Solvents & Auxiliaries Replacing hazardous solvents with greener alternatives.Use of polyethylene glycol (PEG-400) as a recyclable solvent and catalyst. ijirset.com
    Use of Renewable Feedstocks Exploring starting materials from renewable sources.While not directly for this compound, this is a general goal in green chemistry.
    Reduce Derivatives Avoiding unnecessary protection/deprotection steps.Use of CO₂ as a temporary, traceless protecting group. rsc.org
    Catalysis Employing catalysts to improve efficiency and reduce energy use.Metal-free, neutral condition synthesis to improve scalability and eco-friendliness. tandfonline.comresearchgate.net

    Mechanistic Studies of 4 Iso Pentoxybenzoyl Chloride Reactivity

    Elucidation of Acylation Reaction Mechanisms and Kinetic Profiles

    The primary reaction mechanism for 4-iso-pentoxybenzoyl chloride is nucleophilic acyl substitution, which typically proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. masterorganicchemistry.com

    A prominent example of this is the Friedel-Crafts acylation, where this compound can react with an aromatic compound (arene) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.cnsaskoer.ca The mechanism involves the formation of a complex between the Lewis acid and the chlorine atom of the acyl chloride. sigmaaldrich.cn This is followed by the cleavage of the carbon-chlorine bond to generate a resonance-stabilized acylium ion. sigmaaldrich.cnsaskoer.ca This highly electrophilic acylium ion is then attacked by the nucleophilic arene, forming a new carbon-carbon bond and a carbocation intermediate, which then loses a proton to restore aromaticity and yield the final acylated product. saskoer.calibretexts.org

    Kinetic studies of similar Friedel-Crafts acylation reactions have shown that the reaction can be first-order with respect to the donor-acceptor complex formed between the acyl chloride and the Lewis acid, and zero-order with respect to the aromatic hydrocarbon. rsc.org This suggests that the formation of the acylium ion from the complex is the rate-determining step. rsc.org

    The general mechanism for nucleophilic acyl substitution is outlined below:

    Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the this compound.

    Formation of Tetrahedral Intermediate: This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

    Elimination of the Leaving Group: The intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the chloride ion is expelled as the leaving group. libretexts.org

    Nucleophilic Acyl Substitution Pathways and Stereochemical Implications

    Nucleophilic acyl substitution reactions involving acyl chlorides like this compound are central to the synthesis of various carboxylic acid derivatives. uomustansiriyah.edu.iq The chloride ion is an excellent leaving group, facilitating the substitution by a wide range of nucleophiles. fiveable.me

    Common nucleophilic acyl substitution pathways include:

    Hydrolysis: Reaction with water to form the corresponding carboxylic acid, 4-iso-pentoxybenzoic acid. This process is a typical nucleophilic acyl substitution where water acts as the nucleophile. uomustansiriyah.edu.iq

    Alcoholysis: Reaction with an alcohol to produce an ester. This is a frequently used method for ester preparation. uomustansiriyah.edu.iq

    Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine to yield an amide. uomustansiriyah.edu.iq

    Reaction with Carboxylates: Reaction with a carboxylate anion to form an acid anhydride. uomustansiriyah.edu.iqfiveable.me

    Stereochemical Implications:

    When this compound reacts with a chiral, non-racemic alcohol or amine, the stereochemistry of the nucleophile is typically retained in the product. The reaction occurs at the achiral carbonyl carbon of the acyl chloride, and the bond to the chiral center of the nucleophile is not broken.

    However, if the reaction creates a new stereocenter, a racemic or diastereomeric mixture of products may be formed, depending on the reaction conditions and the nature of the substrate and nucleophile. For instance, if the incoming nucleophile or the resulting product contains a chiral center, the possibility of forming different stereoisomers exists. youtube.com In reactions where a chiral center is generated, and there is no directing influence, an equal mixture of enantiomers (a racemic mixture) is often the result. youtube.com The determination of the absolute configuration (R or S) of the products would require specific analytical techniques. youtube.comyoutube.comyoutube.com

    Reactivity with Diverse Functional Groups: Scope and Limitations

    The high reactivity of this compound allows it to react with a broad spectrum of functional groups. solubilityofthings.commsu.edu However, this reactivity also imposes certain limitations.

    Scope of Reactivity:

    Alcohols (–OH): Readily reacts with primary, secondary, and tertiary alcohols to form esters. The reaction with tertiary alcohols may be slower due to steric hindrance. uomustansiriyah.edu.iqncert.nic.in

    Amines (–NH₂): Reacts vigorously with primary and secondary amines to form amides. uomustansiriyah.edu.iqsolubilityofthings.com Tertiary amines can be used as a base to scavenge the HCl byproduct. rsc.org

    Water (H₂O): Hydrolyzes to form the corresponding carboxylic acid. This reaction is often rapid. uomustansiriyah.edu.iq

    Carboxylic Acids/Carboxylates (–COOH/–COO⁻): Reacts with carboxylates to form acid anhydrides. uomustansiriyah.edu.iq

    Arenes: Undergoes Friedel-Crafts acylation with activated aromatic rings. sigmaaldrich.cn

    Limitations:

    Deactivated Aromatic Compounds: Friedel-Crafts acylation may not be effective with highly deactivated or electron-poor aromatic compounds. sigmaaldrich.cn

    Sensitive Functional Groups: The harsh conditions often required for some reactions, such as the use of strong Lewis acids in Friedel-Crafts acylation, can be incompatible with molecules containing sensitive functional groups. sigmaaldrich.cn For example, amines will react with the Lewis acid catalyst. libretexts.org

    Steric Hindrance: Bulky nucleophiles or significant steric hindrance around the acyl chloride can slow down or prevent the reaction. uomustansiriyah.edu.iq

    Over-reaction: With certain strong nucleophiles like Grignard reagents or lithium aluminum hydride, the reaction can proceed past the initial substitution to yield tertiary alcohols. uomustansiriyah.edu.iq

    Table of Reactivity with Various Functional Groups:

    Functional GroupReagent ExampleProduct Type
    AlcoholEthanolEster
    AmineMethylamineAmide
    WaterH₂OCarboxylic Acid
    CarboxylateSodium AcetateAcid Anhydride
    AreneBenzene (with AlCl₃)Ketone

    Applications of 4 Iso Pentoxybenzoyl Chloride in Advanced Organic Synthesis

    Synthesis of Functionalized Organic Molecules and Complex Scaffolds

    The primary role of 4-iso-pentoxybenzoyl chloride in organic synthesis is as a potent acylating agent. The electron-withdrawing chloride atom makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the straightforward introduction of the 4-iso-pentoxybenzoyl moiety into various molecular frameworks. The long, branched alkyl chain of the iso-pentoxy group can impart increased solubility in organic solvents and introduce lipophilic character into the target molecule.

    Key synthetic transformations include:

    Esterification: Reaction with alcohols or phenols in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) yields the corresponding esters. This is a fundamental method for protecting hydroxyl groups or for synthesizing molecules where an ester linkage is a key structural feature.

    Amidation: Reaction with primary or secondary amines readily forms amides. This reaction is central to the synthesis of a vast number of compounds, including polymers and biologically active molecules.

    Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can acylate electron-rich aromatic rings, such as toluene (B28343) or anisole, to form diaryl ketones. This carbon-carbon bond-forming reaction is crucial for constructing more complex aromatic scaffolds.

    The general method for preparing the acid chloride itself involves treating the corresponding 4-iso-pentoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF). researchgate.netcommonorganicchemistry.comorgsyn.orglibretexts.org

    Table 1: Representative Acylation Reactions This table illustrates the expected products from the reaction of this compound with various nucleophiles, a core application in synthesizing functionalized molecules.

    NucleophileReagent ClassProduct ClassRepresentative Product Name
    EthanolAlcoholEsterEthyl 4-isopentyloxybenzoate
    AnilineAmineAmideN-Phenyl-4-isopentyloxybenzamide
    PhenolPhenolEsterPhenyl 4-isopentyloxybenzoate
    BenzeneAreneKetone(4-Isopentyloxyphenyl)(phenyl)methanone

    Derivatization for Material Science Precursors

    The molecular architecture of this compound—a rigid aromatic core attached to a flexible alkyl chain—makes it an ideal precursor for materials science, particularly in the synthesis of liquid crystals. Calamitic (rod-shaped) liquid crystals often consist of such rigid and flexible segments.

    By reacting this compound with other mesogenic (liquid-crystal-forming) units, such as substituted phenols or anilines, researchers can construct more complex molecules with tailored liquid crystalline properties. The 4-iso-pentoxy group contributes to the desired anisotropic properties and helps to lower the melting point of the final compound into a usable liquid crystalline range. For instance, esterification with 4-cyanophenol would yield a molecule with a strong dipole moment and a classic rod-like shape, conducive to forming nematic or smectic phases.

    Table 2: Illustrative Synthesis of a Liquid Crystal Precursor This table shows a representative reaction to create a molecule with potential liquid crystalline properties.

    Reactant 1Reactant 2Product NamePotential Application
    This compound4'-Hydroxybiphenyl-4-carbonitrile4'-Cyano-[1,1'-biphenyl]-4-yl 4-(isopentyloxy)benzoateNematic Liquid Crystal for Displays

    Development of Novel Synthetic Routes to Bioactive Compounds

    The introduction of specific functional groups is a cornerstone of medicinal chemistry, used to modulate a drug candidate's activity, selectivity, and pharmacokinetic properties. The 4-iso-pentoxybenzoyl group can be strategically attached to a pharmacophore or a complex molecular scaffold to fine-tune its properties.

    The iso-pentoxy group significantly increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes or the blood-brain barrier. The acyl chloride functionality provides a reactive handle for covalently linking this lipophilic tail to a parent molecule containing a hydroxyl or amino group. The use of an isopentyloxy group in the synthesis of complex, biologically relevant molecules has been noted in the chemical literature, underscoring its utility in this field. evitachem.com For example, attaching the 4-iso-pentoxybenzoyl group to an existing anti-inflammatory agent could modify its absorption and distribution profile.

    Table 4: Hypothetical Derivatization of a Bioactive Core This table illustrates how this compound could be used to modify a simple bioactive scaffold.

    Bioactive CoreSite of ReactionResulting Compound ClassPotential Modification
    4-Aminophenol (Paracetamol precursor)Amino GroupN-acylated derivativeIncreased lipophilicity, altered metabolic pathway

    Computational Chemistry and Theoretical Investigations on 4 Iso Pentoxybenzoyl Chloride

    Quantum Chemical Calculations of Electronic Structure, Reactivity, and Energetics

    Quantum chemical calculations offer profound insights into the intrinsic properties of 4-iso-pentoxybenzoyl chloride at the molecular level. These computational methods, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic structure, reactivity patterns, and thermodynamic stability of the molecule. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed, utilizing various basis sets to approximate the molecular orbitals and energy levels.

    Calculations would typically be initiated with a geometry optimization to determine the lowest energy conformation of the this compound molecule. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true minimum on the potential energy surface and provide thermodynamic data such as enthalpy, Gibbs free energy, and entropy.

    The electronic properties of this compound are of significant interest. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to nucleophilic or electrophilic attack. The carbonyl carbon of the benzoyl chloride group is expected to be highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms.

    Frontier molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. For this compound, the LUMO is likely to be localized on the benzoyl chloride moiety, indicating its susceptibility to nucleophilic attack.

    Reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. These parameters are valuable for predicting how this compound will behave in various chemical reactions.

    Table 6.1.1: Calculated Thermodynamic and Electronic Properties of this compound

    PropertyCalculated ValueUnits
    Enthalpy of Formation-350.5kJ/mol
    Gibbs Free Energy of Formation-280.2kJ/mol
    Dipole Moment3.5Debye
    HOMO Energy-7.2eV
    LUMO Energy-1.5eV
    HOMO-LUMO Gap5.7eV
    Electronegativity (χ)4.35eV
    Chemical Hardness (η)2.85eV
    Electrophilicity Index (ω)3.32eV

    Note: The data presented in this table are hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations.

    Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

    While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and dynamics simulations are essential for exploring the conformational landscape and intermolecular interactions of this compound in a condensed phase or in solution.

    Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions. By simulating the trajectory of the molecule over time, MD can reveal how this compound interacts with solvent molecules or other molecules in its environment. These simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

    Intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (if a protic solvent is present), play a crucial role in the bulk properties of the substance. MD simulations can quantify the strength and nature of these interactions, providing insights into its solubility and miscibility with other substances. For instance, simulations in a non-polar solvent would highlight the importance of dispersion forces, while simulations in a polar solvent would reveal the significance of electrostatic interactions.

    Table 6.2.1: Torsional Angle Analysis of the iso-Pentoxy Group in this compound

    Torsional AngleDescriptionPredicted Stable Conformations (degrees)
    C(ar)-O-C(1')-C(2')Rotation around the ether linkage~180 (anti-periplanar)
    O-C(1')-C(2')-C(3')Rotation within the iso-pentoxy chain~60 (gauche), ~180 (anti)
    C(1')-C(2')-C(3')-C(4')Rotation at the iso-propyl branch~60 (gauche), ~180 (anti)

    Note: The data in this table are illustrative examples of what a conformational analysis might reveal.

    In Silico Prediction of Reaction Pathways and Transition States

    Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the most likely reaction pathways, locate the transition states, and calculate the activation energies.

    A common reaction of acyl chlorides is nucleophilic acyl substitution. For example, the hydrolysis of this compound would proceed through a tetrahedral intermediate. Computational methods can be used to model this reaction pathway, calculating the energies of the reactant, the transition state, the tetrahedral intermediate, and the product. The height of the energy barrier at the transition state determines the rate of the reaction.

    The influence of the solvent on the reaction mechanism and kinetics can also be investigated using computational models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can account for the bulk electrostatic effects of the solvent. For a more detailed understanding, explicit solvent molecules can be included in the quantum chemical calculations, which is computationally more demanding but can capture specific solute-solvent interactions like hydrogen bonding.

    Furthermore, these in silico studies can predict the regioselectivity and stereoselectivity of reactions. For reactions with multiple possible outcomes, comparing the activation energies of the different pathways can predict which product will be favored. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions.

    Table 6.3.1: Calculated Activation Energies for the Hydrolysis of this compound

    Reaction StepComputational ModelCalculated Activation Energy (kcal/mol)
    Nucleophilic attack of waterDFT (B3LYP/6-31G) in gas phase15.2
    Nucleophilic attack of waterDFT (B3LYP/6-31G) with PCM (water)10.5
    Proton transfer in intermediateDFT (B3LYP/6-31G) with PCM (water)5.8
    Departure of chlorideDFT (B3LYP/6-31G) with PCM (water)8.1

    Note: These values are hypothetical and serve to illustrate the type of data generated from reaction pathway analysis.

    Future Research Directions and Emerging Paradigms for 4 Iso Pentoxybenzoyl Chloride

    Integration into Automated and High-Throughput Synthesis Platforms

    The synthesis of complex organic molecules is increasingly benefiting from the adoption of automated and high-throughput platforms. These technologies offer significant advantages in terms of reproducibility, efficiency, and the ability to rapidly screen reaction conditions and generate molecular libraries. For 4-iso-Pentoxybenzoyl chloride, its integration into such systems represents a logical and promising avenue for future research.

    Currently, the laboratory-scale synthesis of acyl chlorides often involves batch processing. However, the principles of flow chemistry and automated synthesis are being applied to the production of a variety of chemical intermediates. The continuous synthesis of related compounds, such as aryl sulfonyl chlorides, has demonstrated the potential for improved process control and scalability. Future research could focus on developing a continuous flow process for the synthesis of this compound, potentially from 4-iso-pentoxybenzoic acid. This would involve the optimization of reaction parameters such as temperature, residence time, and reagent stoichiometry in a microreactor or a continuous stirred-tank reactor (CSTR) system.

    The integration of this compound into automated platforms would also facilitate high-throughput screening of its reactivity with a diverse range of nucleophiles. This could accelerate the discovery of new derivatives with desirable properties for applications in materials science, pharmaceuticals, and agrochemicals. The data generated from these high-throughput experiments can be used to build predictive models for reactivity and product formation, further enhancing the efficiency of the discovery process.

    Table 1: Potential Parameters for Automated Synthesis of this compound

    ParameterRange/OptionsRationale
    Reactors Microreactor, CSTREnhanced heat and mass transfer, precise control over reaction conditions.
    Reagents Thionyl chloride, Oxalyl chlorideCommon reagents for the formation of acyl chlorides.
    Temperature 25-100 °COptimization of reaction kinetics and minimization of side products.
    Residence Time 1-30 minutesFine-tuning of reaction completion in a continuous flow setup.
    Solvent Toluene (B28343), DichloromethaneInert solvents suitable for the reaction conditions.

    Exploration of Photocatalytic and Electrocatalytic Transformations

    The fields of photocatalysis and electrocatalysis are offering new, sustainable routes for chemical transformations. These methods often operate under mild conditions and can provide novel reactivity patterns compared to traditional thermal methods. For this compound, the exploration of its reactivity under photocatalytic and electrocatalytic conditions is a largely untapped area of research.

    Recent studies have shown that benzoyl chloride derivatives can participate in photocatalytic reactions. For instance, the α-acylation of ethers has been achieved using benzoyl chlorides under iridium photocatalysis in conjunction with nickel catalysis. This suggests the potential for this compound to be used in similar C-H functionalization reactions, allowing for the direct acylation of a wide range of substrates without the need for pre-functionalization. The electron-donating nature of the iso-pentoxy group may influence the reactivity of the acyl chloride in these transformations, a factor that warrants systematic investigation.

    Electrocatalysis also presents intriguing possibilities. The electrochemical reduction of benzoyl chlorides can generate benzoyl radicals, which are versatile intermediates in organic synthesis. The specific redox potential of this compound could be determined and exploited to develop selective electrochemical couplings. Furthermore, the use of electrocatalysis in conjunction with renewable electricity sources aligns with the principles of green chemistry.

    Table 2: Potential Catalytic Transformations for this compound

    TransformationCatalytic SystemPotential Products
    Photocatalytic C-H Acylation Iridium/Nickel dual catalysisFunctionalized ketones
    Electrochemical Reductive Coupling Sacrificial anode/Catalytic cathodeSymmetrical diketones
    Photoredox-mediated Acylation Organic dye photocatalystEsters, amides

    Role in Sustainable Chemical Processes and Circular Economy Concepts

    The chemical industry is undergoing a paradigm shift towards more sustainable practices and the implementation of circular economy principles. This involves minimizing waste, utilizing renewable feedstocks, and designing products for recyclability and degradation. This compound can be evaluated for its potential role within this framework.

    One area of future research is the development of greener synthetic routes to this compound itself. This could involve the use of bio-based starting materials for the synthesis of the 4-iso-pentoxybenzoic acid precursor. Additionally, the use of more environmentally benign chlorinating agents and solvent-free reaction conditions would enhance the sustainability of its production.

    In the context of a circular economy, the lifecycle of products derived from this compound should be considered. For example, if it is used as a monomer in the production of polymers, designing these polymers for chemical recycling would be a key research objective. This could involve incorporating cleavable linkages into the polymer backbone that would allow for the recovery of the monomer or its valuable precursors after the polymer's end of life. The general principles of a circular economy, such as the repurposing of materials, are being increasingly applied to the chemical industry, and future work could explore how intermediates like this compound fit into these models.

    The use of this compound in the synthesis of biodegradable materials is another promising direction. The iso-pentoxy group could potentially influence the rate of biodegradation of polymers or other materials, and this is a hypothesis that could be systematically investigated.

    Q & A

    Basic Questions

    Q. What are the recommended synthetic routes for 4-iso-Pentoxybenzoyl chloride, and how can purity be optimized?

    • Methodological Answer : The synthesis typically involves chlorination of 4-iso-Pentoxybenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, analogous procedures for benzoyl chlorides (e.g., 4-Bromobenzoyl chloride) suggest refluxing the acid with SOCl₂ under anhydrous conditions, followed by vacuum distillation to isolate the product . Purification can be achieved via recrystallization in non-polar solvents (e.g., hexane) or short-path distillation under inert gas. Monitor reaction completion using TLC (Rf comparison with starting acid) and confirm purity via melting point analysis and NMR spectroscopy .

    Q. What safety protocols are critical when handling this compound?

    • Methodological Answer : Due to its corrosive and moisture-sensitive nature, use impervious gloves (e.g., nitrile), sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors. Store in airtight, corrosion-resistant containers under inert gas (e.g., argon) at 2–8°C . In case of skin contact, immediately remove contaminated clothing and rinse with copious water for 15 minutes, followed by medical evaluation .

    Q. Which analytical methods are most reliable for characterizing this compound?

    • Methodological Answer :

    • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the iso-pentoxy group (δ ~1.0–1.5 ppm for branched methyl protons) and acyl chloride carbonyl (δ ~170–175 ppm in ¹³C) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine and bromine (if applicable) .
    • IR Spectroscopy : Strong C=O stretch near 1770–1810 cm⁻¹ and C-O-C stretch from the ether group at ~1250 cm⁻¹ .

    Advanced Research Questions

    Q. How do steric effects of the iso-pentoxy group influence reactivity in acylation reactions?

    • Methodological Answer : The bulky iso-pentoxy substituent may hinder nucleophilic attack at the carbonyl carbon. To study this, conduct kinetic experiments comparing acylation rates with primary vs. tertiary alcohols. Use in situ FTIR or ¹H NMR to monitor reaction progress. For example, slower reaction rates with bulky nucleophiles (e.g., tert-butanol) would confirm steric hindrance. Computational modeling (DFT) can further visualize transition-state geometries .

    Q. What strategies resolve contradictions in reported stability data under varying humidity conditions?

    • Methodological Answer : Design controlled stability studies:

    • Accelerated Degradation Tests : Expose samples to 40°C/75% RH and monitor hydrolysis via HPLC or titrimetry. Compare with data from anhydrous storage (e.g., under molecular sieves) .
    • Karl Fischer Titration : Quantify water content in stored samples to correlate degradation rates with moisture ingress .
    • XRD/PXRD : Assess crystallinity changes, as amorphous regions may accelerate hydrolysis .

    Q. How can side reactions (e.g., self-condensation) be minimized during derivatization?

    • Methodological Answer :

    • Low-Temperature Reactions : Perform acylations at –20°C to reduce thermal side reactions.
    • In Situ Quenching : Add a scavenger (e.g., molecular sieves) to sequester liberated HCl, which can catalyze condensation .
    • Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyls) on substrates using silyl ethers before acylation .

    Q. What mechanistic insights can be gained from isotopic labeling in acylation studies?

    • Methodological Answer : Synthesize ¹³C-labeled this compound to track carbonyl carbon transfer during reactions. Use kinetic isotope effect (KIE) studies with labeled vs. unlabeled substrates to distinguish between concerted and stepwise mechanisms. Couple with DFT calculations to validate transition states .

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